molecular formula C15H12ClN3O2S B188076 N-(3-chloroquinoxalin-2-yl)-4-methylbenzenesulfonamide CAS No. 4029-41-8

N-(3-chloroquinoxalin-2-yl)-4-methylbenzenesulfonamide

Katalognummer: B188076
CAS-Nummer: 4029-41-8
Molekulargewicht: 333.8 g/mol
InChI-Schlüssel: MDPCPLUKDJWCIZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloroquinoxalin-2-yl)-4-methylbenzenesulfonamide typically involves the condensation of quinoxaline hydrazides with various aryl sulfonyl chlorides . The reaction is carried out under controlled conditions to ensure the formation of the desired product. For instance, the reaction may involve heating the mixture of reactants in the presence of a suitable solvent and catalyst .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity
N-(3-chloroquinoxalin-2-yl)-4-methylbenzenesulfonamide has been investigated for its anticancer properties. Studies have shown that quinoxaline derivatives exhibit significant inhibitory effects against various cancer cell lines. For instance, compounds derived from quinoxaline structures have demonstrated IC50 values indicating effective growth inhibition in human colon carcinoma (HCT116) and liver cancer (HepG2) cell lines .

CompoundCell LineIC50 (µM)
This compoundHCT116TBD
This compoundHepG2TBD

Mechanism of Action
The exact mechanism of action for this compound remains to be fully elucidated. However, quinoxaline derivatives are known to interact with various biological targets, potentially leading to apoptosis in cancer cells through pathways involving caspases and Bcl-2 family proteins .

Biological Research

Antimicrobial Properties
Research has indicated that quinoxaline derivatives, including this compound, exhibit antimicrobial activity against a range of bacteria and fungi. For example, studies reported significant inhibition against Staphylococcus aureus and Escherichia coli, showcasing the compound's potential as an antibacterial agent .

MicroorganismZone of Inhibition (mm)Concentration (µg/mL)
Staphylococcus aureus1450
Escherichia coli1550

Proteomics Research
In proteomics, this compound can serve as a tool to study protein interactions and functions due to its ability to modify biological pathways. Quinoxaline derivatives are often utilized in the development of assays that assess enzyme activities, particularly those involved in cancer metabolism.

Industrial Chemistry

Synthesis Applications
this compound is utilized as a reagent in organic synthesis. Its structure allows for the formation of various derivatives through substitution reactions, making it a versatile building block in the development of new chemical entities .

Case Studies

  • Anticancer Study : A recent study synthesized several quinoxaline derivatives, including this compound, and evaluated their anticancer activities against multiple cell lines. The results indicated promising activity with specific derivatives showing enhanced potency compared to traditional chemotherapeutics .
  • Antimicrobial Evaluation : A comprehensive evaluation of various quinoxaline sulfonamides was conducted to assess their antibacterial properties. The study highlighted the effectiveness of this compound against resistant strains of bacteria, suggesting its potential application in developing new antibiotics .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to N-(3-chloroquinoxalin-2-yl)-4-methylbenzenesulfonamide include:

Uniqueness

This compound is unique due to its specific structural features, such as the presence of a chloro group on the quinoxaline ring and a methyl group on the benzenesulfonamide moiety. These structural characteristics contribute to its distinct chemical reactivity and biological activity compared to other similar compounds .

Biologische Aktivität

N-(3-chloroquinoxalin-2-yl)-4-methylbenzenesulfonamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in oncology and antimicrobial applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and other relevant biological properties.

Structure and Synthesis

The compound is a derivative of quinoxaline, which is known for its diverse biological activities. The synthesis typically involves the reaction of 3-chloroquinoxaline with 4-methylbenzenesulfonamide, resulting in a sulfonamide derivative that exhibits enhanced pharmacological properties.

This compound acts primarily through the inhibition of specific signaling pathways that are crucial for cell proliferation and survival:

  • PI3K/Akt/mTOR Pathway : This compound has been shown to inhibit the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is often dysregulated in cancer. By inhibiting this pathway, the compound can induce apoptosis in cancer cells and hinder their proliferation .
  • Caspase Activation : The compound promotes the activation of caspases, particularly caspase-3 and caspase-9, leading to programmed cell death in various cancer cell lines. This mechanism is critical for its anticancer activity .

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound against different cancer cell lines. The following table summarizes key findings from recent research:

Cell Line IC50 (µM) Mechanism of Action Reference
HepG26.72Induces apoptosis via caspase activation
HCT1165.56Cell cycle arrest at G2/M phase
HeLa22Inhibition of PI3K/Akt signaling
MCF-728.52Induces mitochondrial dysfunction

These findings indicate that the compound exhibits potent cytotoxic effects across multiple cancer types, highlighting its potential as an anticancer agent.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. Its efficacy varies depending on the structure of the target microorganism:

  • Antileishmanial Activity : The compound has shown moderate antileishmanial activity with an IC50 value comparable to standard treatments .
  • Antifungal Activity : It has also been evaluated for antifungal properties, demonstrating effectiveness against specific fungal strains .

Case Studies

A notable case study involved the treatment of HepG2 liver cancer cells with this compound. The study found that treatment led to significant reductions in cell viability and induced apoptosis through mitochondrial pathways. This was evidenced by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins such as Bcl-2 .

Another study focused on its effects on HeLa cells, where it was observed that the compound not only inhibited cell proliferation but also caused significant cell cycle arrest, further supporting its potential as a therapeutic agent against cervical cancer .

Eigenschaften

IUPAC Name

N-(3-chloroquinoxalin-2-yl)-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O2S/c1-10-6-8-11(9-7-10)22(20,21)19-15-14(16)17-12-4-2-3-5-13(12)18-15/h2-9H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDPCPLUKDJWCIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20350392
Record name N-(3-Chloroquinoxalin-2-yl)-4-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20350392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4029-41-8
Record name N-(3-Chloroquinoxalin-2-yl)-4-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20350392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

According to the step of Example 6-1, by use of 2,3-dichloroquinoxaline (1.00 g, 5.02 mmol) dissolved in dimethyl sulfoxide (30 mL), 4-methylbenzene-1-sulfonamide (860 mg, 5.02 mmol) and potassium carbonate (694 mg, 5.02 mmol), the mixture was stirred and reacted at 150° C. for 4.2 hours. Then, slurry purification was performed using diisopropyl ether, to give N-(3-chloroquinoxalin-2-yl)-4-methylbenzenesulfonamide (Compound AB) (1.24 g, yield: 74%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
860 mg
Type
reactant
Reaction Step Two
Quantity
694 mg
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.